

1-(2,5-Difluorobenzyl)piperazine: A Technical Guide for Research Professionals

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Compound of Interest

Compound Name: **1-(2,5-Difluorobenzyl)piperazine**

Cat. No.: **B062932**

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Abstract

This document provides a comprehensive technical overview of the research chemical **1-(2,5-Difluorobenzyl)piperazine**. While direct pharmacological and pharmacokinetic data for this specific molecule are limited in published literature, this guide synthesizes available physicochemical information and provides inferred biological context based on structurally related benzylpiperazine analogues. It includes detailed experimental protocols for synthesis and in vitro analysis, structured data tables, and visualizations of key processes to support researchers and drug development professionals in their investigation of this compound and its derivatives.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents targeting the central nervous system (CNS), among other areas.^[1] The benzylpiperazine (BZP) scaffold, in particular, is known for its interaction with monoamine neurotransmitter systems.^[2] Compounds in this class, such as BZP itself, often act as stimulants by promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin.^{[3][4]}

1-(2,5-Difluorobenzyl)piperazine is a halogenated analogue of BZP. The introduction of fluorine atoms to the benzyl ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence pharmacokinetic profiles and receptor binding affinities. While this specific compound

is not extensively characterized in public research, its structural similarity to known psychoactive piperazines and ligands for sigma receptors suggests it may possess significant biological activity.^[5] This guide aims to provide the foundational information necessary to facilitate further research into its potential as a pharmacological tool or therapeutic lead.

Physicochemical Properties

The fundamental physicochemical properties of **1-(2,5-Difluorobenzyl)piperazine** are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	179334-18-0	[6]
Molecular Formula	C ₁₁ H ₁₄ F ₂ N ₂	[6]
Molecular Weight	212.24 g/mol	[6]
Appearance	Not specified; likely an oil or low-melting solid	
Boiling Point	80-82 °C at 0.04 mmHg	[6]
Density	1.170 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.517	[6]
Flash Point	> 110 °C (> 230 °F) - closed cup	[6]
SMILES	Fc1ccc(F)c(CN2CCNCC2)c1	[6]
InChI Key	VTKXPESKKMTHJP- UHFFFAOYSA-N	[6]

Synthesis and Analysis

The synthesis of monosubstituted piperazines is a well-established chemical transformation. A general and efficient method involves the direct N-alkylation of piperazine with a suitable benzyl halide.

Experimental Protocol: Synthesis of 1-(2,5-Difluorobenzyl)piperazine

This protocol is adapted from established methods for the synthesis of similar benzylpiperazine derivatives.^{[7][8]}

Materials:

- Piperazine (or Piperazine hexahydrate)
- 2,5-Difluorobenzyl chloride (or bromide)
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3) as base
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Sodium sulfate (Na_2SO_4), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in anhydrous DCM or THF.
- Add the base (e.g., Triethylamine, 1.2 equivalents relative to the benzyl halide).
- Cool the mixture to 0 °C in an ice bath.
- Add 2,5-Difluorobenzyl chloride (1.0 equivalent) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).

- Upon completion, quench the reaction with water or saturated NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield pure **1-(2,5-Difluorobenzyl)piperazine**.
- Characterize the final product using NMR (^1H , ^{13}C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.



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Fig. 1: General workflow for the synthesis and purification of **1-(2,5-Difluorobenzyl)piperazine**.

Inferred Pharmacological Profile

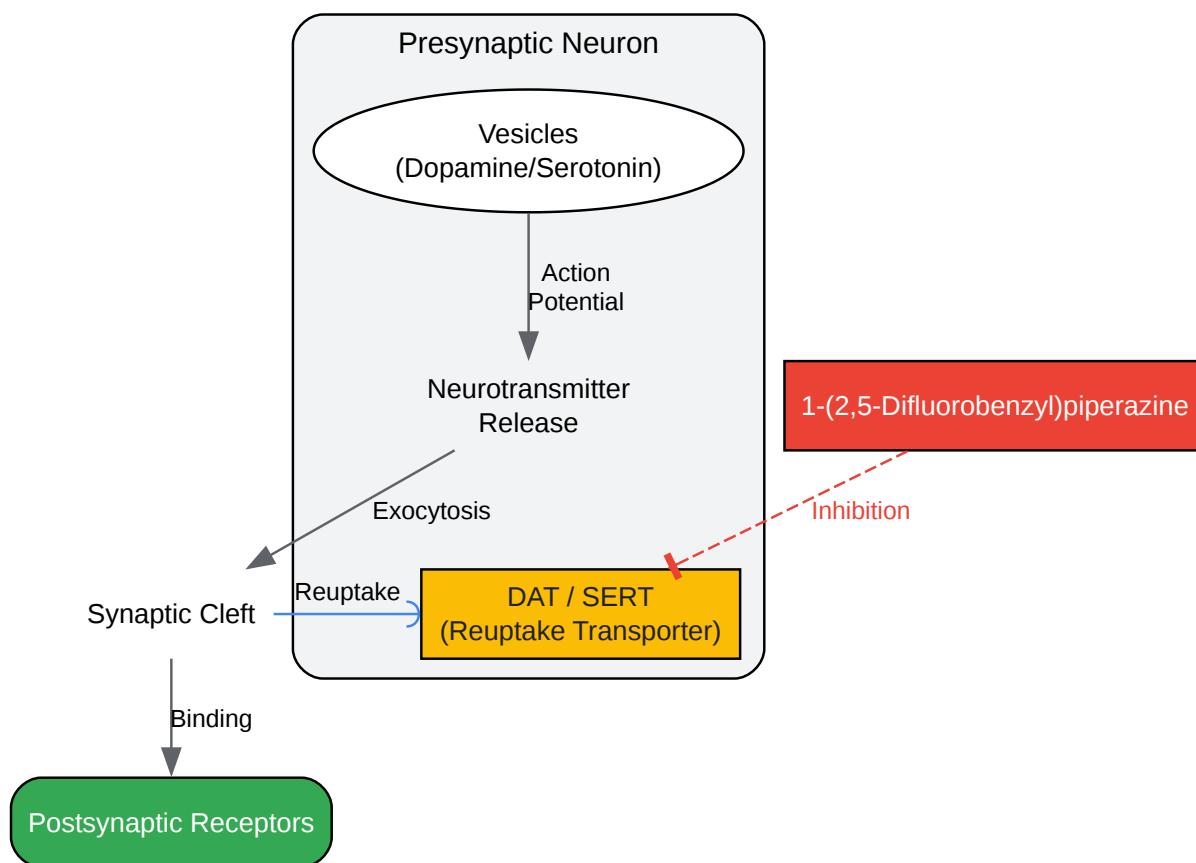
No direct pharmacological data for **1-(2,5-Difluorobenzyl)piperazine** has been identified. The following sections are based on the known activities of the benzylpiperazine scaffold.

Postulated Mechanism of Action

Benzylpiperazine derivatives are primarily known to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^[3] They can act as reuptake inhibitors and/or releasing agents, leading to increased synaptic concentrations of these neurotransmitters. Additionally, the piperazine moiety is a common pharmacophore in ligands for sigma-1 (σ_1) and sigma-2 (σ_2) receptors,

which are intracellular chaperone proteins involved in cellular signaling and stress responses. [5][9]

Given its structure, **1-(2,5-Difluorobenzyl)piperazine** is hypothesized to be an inhibitor of monoamine transporters and/or a ligand for sigma receptors. The difluoro substitution on the benzyl ring may confer selectivity for specific transporters or receptor subtypes.



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Fig. 2: Hypothesized mechanism of action at a monoaminergic synapse.

Comparative Receptor Binding Data

To provide context for potential research, the following table summarizes the binding affinities (K_i , nM) of related benzylpiperazine and piperazine compounds at key CNS targets.

Compound	DAT (Ki, nM)	SERT (Ki, nM)	σ_1 Receptor (Ki, nM)	σ_2 Receptor (Ki, nM)	Reference(s)
Benzylpiperazine (BZP)	~2000	~1200	-	-	[3]
TFMPP	~4000	~200	-	-	[3]
GBR 12909 (Piperazine-based)	~1-5	~300	-	-	[10]
Compound 15 (Benzylpiperazine derivative)	-	-	1.6	1417	[5]
Haloperidol (Reference)	-	-	3.0	18.2	[5]

Note: Data are from various sources and assays; direct comparison should be made with caution.

Inferred Pharmacokinetics

The pharmacokinetic profile of **1-(2,5-Difluorobenzyl)piperazine** has not been determined. However, data from N-benzylpiperazine (BZP) can serve as a useful proxy for estimating its likely behavior.[\[11\]](#)

Parameter	N-Benzylpiperazine (BZP) Value (200 mg oral dose)	Inferred Properties for 1-(2,5- Difluorobenzyl)pipe- razine	Reference(s)
Tmax (Time to Peak)	75 min	Expected to be rapidly absorbed orally.	[4] [11]
Cmax (Peak Conc.)	262 ng/mL	Will depend on dose and bioavailability.	[4] [11]
t _{1/2} (Elimination Half-life)	5.5 hours	May be similar or longer; fluorine substitution can sometimes block sites of metabolism, potentially increasing the half-life.	[4] [11]
Metabolism	Hydroxylation, N-dealkylation	Likely metabolized by Cytochrome P450 enzymes. Aromatic hydroxylation, N-dealkylation, and piperazine ring oxidation are probable metabolic pathways.	[3]
Excretion	Primarily as metabolites in urine	Expected to be cleared mainly by the kidneys following extensive metabolism.	[3]

Key Experimental Methodologies

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of **1-(2,5-Difluorobenzyl)piperazine** at a target of interest (e.g., DAT, SERT, or σ_1 receptor), adapted from published methods.^[5]

Objective: To determine the inhibition constant (K_i) of the test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor or transporter.

Materials:

- Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain homogenate).
- Radioligand specific to the target (e.g., [^3H]-Pentazocine for σ_1 receptors, [^3H]-WIN 35,428 for DAT).
- Test compound: **1-(2,5-Difluorobenzyl)piperazine**, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.
- Non-specific binding agent (a high concentration of a known, unlabeled ligand, e.g., Haloperidol).
- Assay buffer (e.g., Tris-HCl).
- 96-well filter plates (e.g., GF/B filters).
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Preparation: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and non-specific binding agent solution.
- Assay Setup: In a 96-well plate, add in order:
 - Assay buffer.
 - Test compound at various concentrations (for competition curve) OR vehicle (for total binding) OR non-specific agent (for non-specific binding).

- Cell membrane preparation.
- Initiate Binding: Add the specific radioligand to all wells to initiate the binding reaction.
- Incubation: Incubate the plate for a defined period at a specific temperature (e.g., 60 minutes at 25 °C) to allow the binding to reach equilibrium.
- Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

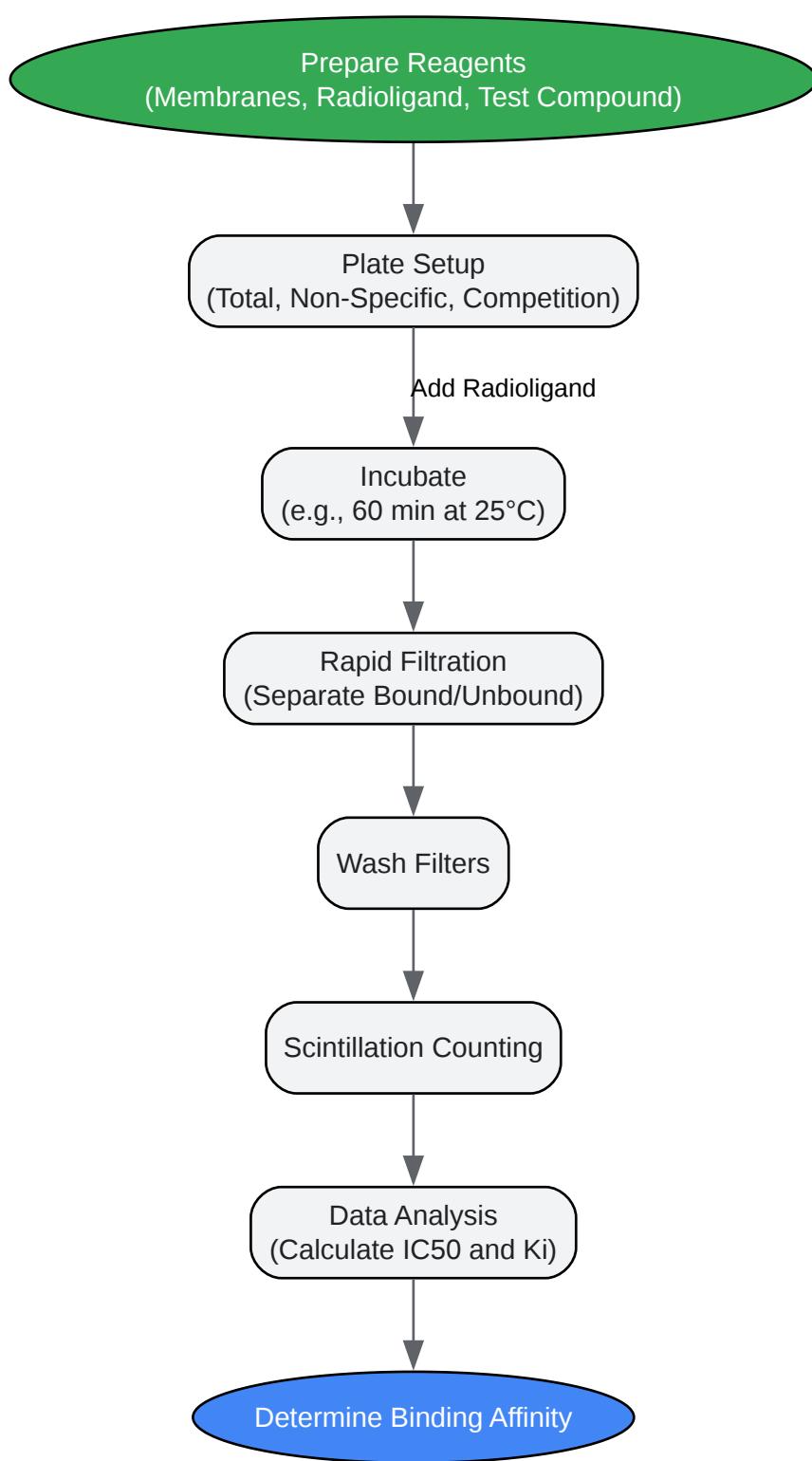
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Fig. 3: Experimental workflow for a competitive radioligand binding assay.

Safety and Handling

1-(2,5-Difluorobenzyl)piperazine is classified as an irritant.[6] It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[6]
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(2,5-Difluorobenzyl)piperazine is a research chemical with potential for biological activity based on its structural similarity to known CNS-active agents. While empirical data on its pharmacology and pharmacokinetics is lacking, this guide provides a robust starting point for its investigation. The provided protocols for synthesis and in vitro binding assays, along with comparative data from related compounds, offer a clear path for researchers to characterize its profile. Further studies are warranted to determine its specific molecular targets, functional activity (e.g., agonist vs. antagonist), and its potential as a tool for probing neurological pathways or as a scaffold for novel therapeutic development.

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